molecular formula C12H7BrF2NO3P B032549 [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid CAS No. 809272-64-8

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid

Cat. No. B032549
CAS RN: 809272-64-8
M. Wt: 362.06 g/mol
InChI Key: BWJOQFMMTKEZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical entity of biological interest . It has the molecular formula C12H7BrF2NO3P .


Molecular Structure Analysis

The molecular structure of this compound can be represented as C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(O)(O)O)Br . It has a monoisotopic mass .

Scientific Research Applications

Diabetes Mellitus Treatment

This compound has been identified as a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling . Inhibition of PTP1B can enhance insulin sensitivity, making this compound a promising candidate for the treatment of type 2 diabetes. It has shown efficacy in animal models of diabetes, suggesting potential for development into a therapeutic agent.

Cancer Research

The same mechanism that makes this compound effective in diabetes treatment may also apply to cancer therapy. PTP1B has been implicated in the regulation of several signaling pathways that are often dysregulated in cancer . By modulating these pathways, [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid could be used to study tumor progression and potentially as a part of a targeted cancer treatment regimen.

Obesity Research

Protein Tyrosine Phosphatase 1B is also involved in the regulation of energy balance and body weight. Mice deficient in PTP1B exhibit decreased adiposity and increased energy expenditure . Therefore, this compound could be used in obesity research to explore new avenues for weight management therapies.

Drug Development and Pharmacokinetics

The compound’s pharmacokinetic profile, which includes oral bioavailability, is crucial for the development of any oral medication . Research into this compound’s absorption, distribution, metabolism, and excretion can provide insights into designing more effective and safer drugs.

properties

IUPAC Name

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOQFMMTKEZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid

Synthesis routes and methods I

Procedure details

A solution of diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS (−ESI): m/z 360.0 and 361.9 (M−1).
Name
diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS(−ESI): m/z 360.0 and 361.9 (M−1)−.
Name
diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 2
Reactant of Route 2
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 3
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 4
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 5
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 6
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid

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